molecular formula C8H15N3 B13637539 (1-tert-butyl-1H-pyrazol-4-yl)methanamine

(1-tert-butyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B13637539
M. Wt: 153.22 g/mol
InChI Key: GVNMZIROFVFUCE-UHFFFAOYSA-N
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Description

(1-tert-butyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with appropriate aldehydes or ketones, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for (1-tert-butyl-1H-pyrazol-4-yl)methanamine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(1-tert-butyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

(1-tert-butyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-tert-butyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-tert-butyl-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of tert-butyl and methanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(1-tert-butylpyrazol-4-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-8(2,3)11-6-7(4-9)5-10-11/h5-6H,4,9H2,1-3H3

InChI Key

GVNMZIROFVFUCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CN

Origin of Product

United States

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